2-[4-(4-nitrophenoxy)phenyl]-5-phenyl-1,3,4-oxadiazole
Overview
Description
2-[4-(4-nitrophenoxy)phenyl]-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles
Preparation Methods
The synthesis of 2-[4-(4-nitrophenoxy)phenyl]-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-(4-nitrophenoxy)benzohydrazide with benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-[4-(4-nitrophenoxy)phenyl]-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Oxidation: The oxadiazole ring can be oxidized to form various derivatives, depending on the oxidizing agent used.
Common reagents and conditions used in these reactions include hydrogen gas with palladium on carbon for reduction, nitric acid for nitration, and halogens for halogenation. The major products formed from these reactions include amino derivatives, nitro derivatives, and halogenated compounds.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promising activity as an antimicrobial and anticancer agent. It has been evaluated for its ability to inhibit the growth of various bacterial and cancer cell lines.
Materials Science: Due to its unique electronic properties, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(4-nitrophenoxy)phenyl]-5-phenyl-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, it is believed to exert its effects by interacting with specific molecular targets such as enzymes or receptors, leading to the inhibition of essential biological processes in pathogens or cancer cells. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
2-[4-(4-nitrophenoxy)phenyl]-5-phenyl-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
- 2-[4-(4-chlorophenoxy)phenyl]-5-phenyl-1,3,4-oxadiazole
- 2-[4-(4-methoxyphenoxy)phenyl]-5-phenyl-1,3,4-oxadiazole
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of the nitro group in this compound makes it particularly unique, as it can undergo specific reactions that other derivatives may not.
Properties
IUPAC Name |
2-[4-(4-nitrophenoxy)phenyl]-5-phenyl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O4/c24-23(25)16-8-12-18(13-9-16)26-17-10-6-15(7-11-17)20-22-21-19(27-20)14-4-2-1-3-5-14/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLVEGLTWJPPDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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